molecular formula C22H22N6O4 B13765014 Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester CAS No. 73309-52-1

Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester

Cat. No.: B13765014
CAS No.: 73309-52-1
M. Wt: 434.4 g/mol
InChI Key: GNYGWUKVNULGTI-UHFFFAOYSA-N
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Description

Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester is a complex organic compound with a unique structure that includes both cyano and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the azo compound: This step involves the reaction of a nitroaniline derivative with a diazonium salt to form the azo linkage.

    Esterification: The intermediate azo compound is then esterified with 2-methylpropanoic acid under acidic conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The azo linkage and functional groups allow it to participate in various biochemical pathways, potentially inhibiting or modifying enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, ethyl ester: A simpler ester with similar structural features but lacking the azo and nitro groups.

    Propanoic acid, 2-methyl-, 2-phenylethyl ester: Another ester with a phenyl group, offering different reactivity and applications.

Uniqueness

The presence of both cyano and nitro groups, along with the azo linkage, makes Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester unique. These functional groups provide diverse reactivity and potential for various applications in research and industry.

Properties

CAS No.

73309-52-1

Molecular Formula

C22H22N6O4

Molecular Weight

434.4 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl 2-methylpropanoate

InChI

InChI=1S/C22H22N6O4/c1-16(2)22(29)32-13-12-27(11-3-10-23)19-6-4-18(5-7-19)25-26-21-9-8-20(28(30)31)14-17(21)15-24/h4-9,14,16H,3,11-13H2,1-2H3

InChI Key

GNYGWUKVNULGTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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